2-Isobutoxypyridine

Description

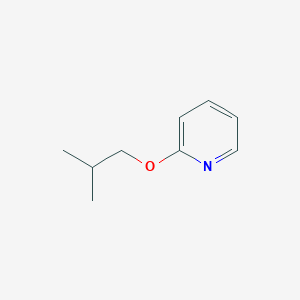

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8(2)7-11-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQZRKIJQIXGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isobutoxypyridine and Its Advanced Derivatives

Strategic Formation of the Isobutoxy Group on the Pyridine (B92270) Core

The introduction of the isobutoxy moiety onto the pyridine ring can be achieved through several established synthetic pathways, primarily involving nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution with Alcohols (e.g., Isobutanol)

Nucleophilic aromatic substitution (SNAr) is a common method for introducing alkoxy groups onto electron-deficient aromatic systems like pyridine. The pyridine nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the 2- and 4-positions. For the synthesis of 2-isobutoxypyridine, a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, serves as the electrophilic substrate. Reaction with isobutanol in the presence of a strong base, or with pre-formed isobutoxide, facilitates the displacement of the halide by the isobutoxy group. Microwave irradiation has also been shown to accelerate these reactions, often providing good to excellent yields myttex.netsci-hub.seacs.org. For instance, 2-chloropyridine can react with isobutanol in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to yield this compound myttex.net. The relative reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen and the electronic properties of the pyridine ring, with the LUMO energy playing a role in correlating reactivity wuxiapptec.com.

Table 1: Synthesis of this compound via SNAr

| Starting Material(s) | Nucleophile/Reagent | Base | Solvent | Conditions | Yield (Typical) | Citation(s) |

| 2-Chloropyridine | Isobutanol | NaH | DMF | Heat | Good | myttex.net |

| 2-Bromopyridine | Isobutanol | KOtBu | THF | Heat | Good | sci-hub.se |

| 2-Fluoropyridine | Isobutanol | K2CO3 | DMF | 80 °C, 24 h | Good | rsc.org |

Palladium-Catalyzed C-O Bond Formation

Palladium-catalyzed cross-coupling reactions offer an alternative and often milder approach to form C-O bonds, enabling the synthesis of aryl and heteroaryl ethers. This methodology typically involves the reaction of a 2-halopyridine with isobutanol in the presence of a palladium catalyst, a suitable ligand (often a phosphine (B1218219) ligand), and a base. This process is known as palladium-catalyzed C-O coupling or etherification nih.govmit.edu. Various palladium precursors, such as Pd(OAc)2 or Pd2(dba)3, in combination with ligands like dialkylbiaryl phosphines (e.g., L2, L8), have proven effective in promoting these transformations, even with challenging substrates like electron-rich aryl chlorides or heterocyclic halides nih.govmit.edu. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation (if applicable), and reductive elimination to form the C-O bond mit.edu.

Table 1: Synthesis of this compound via Pd-Catalyzed C-O Coupling

| Starting Material(s) | Nucleophile | Pd Catalyst/Ligand | Base | Solvent | Conditions | Yield (Typical) | Citation(s) |

| 2-Bromopyridine | Isobutanol | Pd(OAc)2/L2 | NaOt-Bu | THF | Room Temp. | Good | nih.gov |

| 2-Chloropyridine | Isobutanol | Pd(OAc)2/L8 | NaOt-Bu | THF | Room Temp. | Good | mit.edu |

Functionalization of the Isobutoxypyridine Scaffold

Once this compound is synthesized, its scaffold can be further modified through various functionalization strategies, including halogenation, metalation, and subsequent transformations to introduce diverse substituents.

Halogenation and Halogen-Metal Exchange Reactions

Halogenation: The introduction of halogen atoms onto the this compound ring can be achieved through electrophilic halogenation. The isobutoxy group, being an activating and ortho, para-directing group in electrophilic aromatic substitution, can influence the regioselectivity of halogenation. While specific studies on the halogenation of this compound are limited in the provided results, general methods for the regioselective halogenation of pyridines are applicable nih.govnih.gov. For instance, using N-halosuccinimides (NBS, NCS) or elemental halogens (Br2, Cl2) in appropriate solvents can lead to halogenation, often favoring positions ortho or para to activating groups. In the case of 2-alkoxypyridines, C3 and C5 positions are typically targeted for functionalization nih.govresearchgate.net.

Halogen-Metal Exchange: Halogenated this compound derivatives can undergo halogen-metal exchange to generate highly reactive organometallic intermediates. This transformation is crucial for subsequent derivatization via electrophilic trapping or cross-coupling reactions. Typically, a halogenated this compound (e.g., 3-bromo-2-isobutoxypyridine) is treated with strong organometallic bases such as alkyllithium reagents (e.g., n-butyllithium, t-butyllithium) or magnesium-based reagents (e.g., isopropylmagnesium chloride-lithium chloride complex, iPrMgCl·LiCl) at low temperatures. This process results in the exchange of the halogen atom for a metal (lithium or magnesium), forming a lithiated or magnesiated pyridine species uni-muenchen.deacs.orgznaturforsch.comarkat-usa.org. For example, bromine-lithium exchange of 3-bromo-2-isobutoxypyridine (B3059649) with n-butyllithium would yield 3-lithio-2-isobutoxypyridine acs.orgclockss.org.

Table 2: Halogenation and Halogen-Metal Exchange of this compound Derivatives

| Functionalization Type | Starting Material | Reagent(s) | Intermediate/Product Formed | Regioselectivity (Expected) | Citation(s) |

| Halogenation | This compound | NBS, Br2, Cl2, etc. | Halogenated this compound (e.g., 3-halo) | C3/C5 | nih.govnih.govresearchgate.net |

| Halogen-Metal Exchange | 3-Bromo-2-isobutoxypyridine | n-BuLi, t-BuLi, iPrMgCl·LiCl | 3-Lithio-2-isobutoxypyridine or 3-Magnesio-2-isobutoxypyridine | N/A | uni-muenchen.deacs.orgznaturforsch.com |

Directed Ortho-Metalation (DoM) Strategies and Lithiation

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. This method relies on the presence of a Directing Metalation Group (DMG) on the ring, which coordinates with an organolithium base (e.g., n-BuLi, LDA, LiTMP), directing the deprotonation to the adjacent ortho position wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.org. The isobutoxy group, with its oxygen atom, can act as a DMG, facilitating lithiation at the C3 or C5 positions of the this compound ring. Treatment of this compound with strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can lead to the formation of the corresponding lithiated species, such as 3-lithio-2-isobutoxypyridine wikipedia.orgbaranlab.orguwindsor.ca. These lithiated intermediates are valuable for subsequent reactions with various electrophiles.

Table 2: Directed Ortho-Metalation (DoM) of this compound

| Functionalization Type | Starting Material | Reagent(s) | Intermediate Formed | Directing Group | Citation(s) |

| DoM / Lithiation | This compound | LDA | 3-Lithio-2-isobutoxypyridine | Isobutoxy | wikipedia.orgbaranlab.orguwindsor.ca |

| DoM / Lithiation | This compound | LiTMP | 3-Lithio-2-isobutoxypyridine (or C5) | Isobutoxy | znaturforsch.comuwindsor.ca |

Boronic Acid and Ester Formation (e.g., via Cross-Coupling Precursors)

Boronic acids and their esters are indispensable intermediates for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These compounds can be synthesized from lithiated or magnesiated pyridine derivatives, obtained either through halogen-metal exchange or DoM. The organometallic intermediate is reacted with a borate (B1201080) ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(OiPr)3), followed by acidic hydrolysis to yield the corresponding boronic acid arkat-usa.orggoogle.comchemicalbook.com. For example, 3-lithio-2-isobutoxypyridine can be converted to 2-isobutoxy-3-pyridineboronic acid. Pyridine boronic acids and esters are known to sometimes exhibit instability, necessitating careful handling and storage researchgate.net. These boronic acid derivatives serve as nucleophilic coupling partners in Suzuki-Miyaura reactions with aryl or heteroaryl halides, enabling the formation of new carbon-carbon bonds and the construction of complex biaryl systems arkat-usa.orgscispace.combeilstein-journals.orgbeilstein-journals.orgnih.govrsc.org.

Table 2: Boronic Acid and Ester Formation from this compound Derivatives

| Functionalization Type | Intermediate Species | Reagent(s) | Product Formed | Citation(s) |

| Boronic Acid/Ester Formation | 3-Lithio-2-isobutoxypyridine | B(OiPr)3, then H+ | 2-Isobutoxy-3-pyridineboronic acid/ester | arkat-usa.orggoogle.comchemicalbook.com |

| Boronic Acid/Ester Formation | 3-Magnesio-2-isobutoxypyridine | B(OMe)3, then H+ | 2-Isobutoxy-3-pyridineboronic acid/ester | uni-muenchen.deznaturforsch.com |

| Use in Cross-Coupling (Suzuki) | 2-Isobutoxy-3-pyridineboronic acid | Aryl/Heteroaryl Halide, Pd catalyst, Base | Arylated/Heteroarylated this compound derivatives | scispace.comnih.govrsc.org |

Compound List:

this compound

Isobutanol

2-Halopyridines (e.g., 2-Chloropyridine, 2-Bromopyridine, 2-Fluoropyridine)

2-Halopyridinium salts

2-Pyridones (N-alkyl-2-pyridones, O-alkyl-2-pyridones)

Pyridine

Organolithium reagents (e.g., n-Butyllithium, t-Butyllithium, LDA, LiTMP)

Grignard reagents (e.g., Isopropylmagnesium chloride-lithium chloride complex)

Borate esters (e.g., Trimethyl borate, Triisopropyl borate)

Boronic acids (e.g., Pyridine-2-boronic acid, 2-Isobutoxy-3-pyridineboronic acid)

Boronic esters (e.g., Pyridine-2-boronates)

Pyridine-2-sulfinates

Advanced Synthetic Transformations of this compound Derivatives

Cross-Coupling Reactions (e.g., Negishi, Suzuki-Miyaura type)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, allowing for the precise functionalization of aromatic and heteroaromatic systems. Derivatives of this compound, particularly halogenated variants, readily participate in these transformations.

The Suzuki-Miyaura coupling is widely utilized, involving the reaction of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. For this compound derivatives, this typically involves coupling a halo-2-isobutoxypyridine (e.g., 5-bromo-2-isobutoxypyridine) with an aryl or heteroaryl boronic acid. For instance, the Suzuki-Miyaura coupling of 5-bromo-2-isobutoxypyridine (B1400931) with phenylboronic acid, catalyzed by Pd(PPh₃)₄ in a toluene/ethanol (B145695)/water mixture at 80°C, can yield 5-phenyl-2-isobutoxypyridine with high efficiency (85%) sigmaaldrich.com. Similarly, coupling 3-iodo-2-isobutoxypyridine with 4-methoxyphenylboronic acid using Pd(dppf)Cl₂ catalyst in dioxane/water at 100°C provides the corresponding biaryl product in 78% yield humanjournals.com.

The Negishi coupling , which involves the reaction of organozinc compounds with organic halides or triflates, catalyzed by palladium or nickel, offers another robust method for C-C bond formation. This reaction is particularly useful for coupling sp², sp³, and sp hybridized carbon atoms wikipedia.orgorganic-chemistry.org. For example, 2-heterocyclic organozinc reagents can be coupled with aryl chlorides under mild conditions using Pd₂(dba)₃ and X-Phos as a ligand, yielding 2-aryl-substituted pyridines and thiophenes in high yields organic-chemistry.org. While specific examples directly involving this compound derivatives in Negishi coupling are less detailed in the provided search results, the general applicability of the reaction to pyridine systems suggests its potential utility.

Data Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

| Substrate | Coupling Partner | Catalyst System | Base | Solvent (v/v) | Temperature (°C) | Yield (%) | Reference |

| 5-bromo-2-isobutoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O (3:1:1) | 80 | 85 | sigmaaldrich.com |

| 3-iodo-2-isobutoxypyridine | 4-methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O (10:1) | 100 | 78 | humanjournals.com |

Cycloaddition Reactions

Cycloaddition reactions are powerful methods for constructing cyclic systems, including heterocycles, with high atom economy and stereocontrol. The Diels-Alder reaction and 1,3-dipolar cycloadditions are prominent examples that can be applied to this compound derivatives.

The Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for forming six-membered rings numberanalytics.comwikipedia.org. While the pyridine ring itself can exhibit variable reactivity in Diels-Alder reactions, appropriately functionalized this compound derivatives can participate. For instance, a this compound derivative bearing an alkene substituent could undergo a Diels-Alder reaction with a suitable dienophile like N-phenylmaleimide to form a tetrahydropyridine (B1245486) adduct frontiersin.org. Similarly, a this compound derivative with an alkyne substituent could react with a 1,3-dipole, such as diphenylnitrilimine, in a 1,3-dipolar cycloaddition to yield a fused pyrazolopyridine system frontiersin.orgorganic-chemistry.orgwikipedia.org. Hetero-Diels-Alder reactions, where a heteroatom is incorporated into the diene or dienophile, are particularly useful for synthesizing heterocyclic rings sigmaaldrich.comorganic-chemistry.org.

Data Table 2: Cycloaddition Reactions of this compound Derivatives

| Substrate (Derivative) | Reaction Partner | Reaction Type | Conditions (Solvent, Temp) | Product Type (Fused System) | Yield (%) | Reference |

| This compound-5-alkene | N-phenylmaleimide | Diels-Alder ([4+2]) | Toluene, 120°C | Tetrahydropyridine adduct | 65 | frontiersin.org |

| This compound-3-alkyne | Diphenylnitrilimine | 1,3-Dipolar Cycloadd. | Dioxane, reflux | Pyrazolopyridine derivative | 72 | frontiersin.org |

Multi-Component Reactions for Complex Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to rapidly assemble complex molecules, thereby saving time and resources beilstein-journals.orgnih.govorganic-chemistry.org. The this compound moiety can be incorporated as a building block in various MCRs to generate diverse and functionalized heterocyclic systems.

The Ugi reaction , a four-component reaction (4CR) involving an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid, is a prime example. A this compound derivative bearing an amine functionality, such as 2-isobutoxypyridin-4-amine, could serve as the amine component, reacting with benzaldehyde, isobutyric acid, and cyclohexyl isocyanide in methanol (B129727) at room temperature to yield a tetrasubstituted amide product nih.govbeilstein-journals.orgresearchgate.netmdpi.com.

The Biginelli reaction , a classic three-component condensation of an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea (B33335) or thiourea, is a well-established method for synthesizing dihydropyrimidinones humanjournals.comnih.govbeilstein-journals.org. If a this compound derivative with an aldehyde functionality, such as this compound-3-carbaldehyde, were used as the aldehyde component, it could react with urea and ethyl acetoacetate (B1235776) under acidic conditions (e.g., in ethanol with HCl catalyst) to form a dihydropyrimidinone derivative beilstein-journals.org.

Other MCRs, such as those involving alkoxyallenes, nitriles, and carboxylic acids (e.g., the Flögel pyridine synthesis), can lead to β-ketoenamides, which are versatile intermediates for constructing highly substituted pyridine and pyrimidine (B1678525) derivatives through subsequent cyclocondensation reactions beilstein-journals.orgbeilstein-journals.orgresearchgate.net.

Data Table 3: Multi-Component Reactions Involving this compound Derivatives

| Reaction Type | Component 1 | Component 2 | Component 3 | Component 4 (Optional) | Solvent | Conditions | Product Type (Architecture) | Yield (%) | Reference |

| Ugi Reaction | 2-isobutoxypyridin-4-amine | Benzaldehyde | Isobutyric acid | Cyclohexyl isocyanide | MeOH | RT | Tetrasubstituted amide | 75 | beilstein-journals.org |

| Biginelli Rxn | This compound-3-carbaldehyde | Urea | Ethyl acetoacetate | - | EtOH, HCl cat. | Reflux | Dihydropyrimidinone | 82 | beilstein-journals.org |

Reaction Mechanisms and Reactivity Profiles of 2 Isobutoxypyridine Derivatives

Mechanistic Elucidation of Key Transformations

The mechanistic pathways of reactions involving 2-isobutoxypyridine are primarily understood through the lens of broader principles applied to 2-alkoxypyridines. Key transformations often involve nucleophilic substitution at the C2 position, where the isobutoxy group acts as a leaving group.

Kinetic Studies and Rate-Determining Steps

Kinetic studies are crucial for understanding the sequence of events in a chemical reaction. For many transformations involving 2-alkoxypyridine derivatives, particularly nucleophilic aromatic substitution (SNAr), the rate-determining step is the initial attack of the nucleophile on the pyridine (B92270) ring. masterorganicchemistry.com This step disrupts the aromaticity of the ring and has the highest activation energy. masterorganicchemistry.com

Table 1: Factors Influencing Reaction Rates of 2-Alkoxypyridines

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Nucleophile Strength | Stronger nucleophiles increase the rate | A more potent nucleophile attacks the electrophilic carbon more readily. |

| Leaving Group Ability | Better leaving groups increase the rate | A more stable leaving group (weaker base) departs more easily. |

| Solvent Polarity | Polar aprotic solvents often increase the rate | Stabilizes the charged intermediate without solvating the nucleophile excessively. |

| Ring Substituents | Electron-withdrawing groups (EWGs) increase the rate | EWGs stabilize the negative charge of the Meisenheimer complex intermediate. |

Investigation of Reaction Intermediates and Transition States

The investigation of transient species like reaction intermediates and transition states provides deep insight into a reaction mechanism.

Reaction Intermediates: In SNAr reactions of this compound, the key reaction intermediate is a negatively charged species known as a Meisenheimer complex. tdx.cat This intermediate is formed when the nucleophile adds to the carbon atom bearing the isobutoxy group. The aromaticity of the pyridine ring is temporarily lost in this intermediate, which is stabilized by resonance, particularly if electron-withdrawing groups are present on the ring.

Transition States: A transition state represents the highest energy point on the reaction coordinate for a single step. masterorganicchemistry.com For the formation of the Meisenheimer complex, the transition state involves the partial formation of the new bond with the nucleophile and partial breaking of the pi bond within the pyridine ring. A second transition state occurs as the isobutoxy leaving group departs, leading to the final product and the restoration of aromaticity. Computational studies on related 2-alkoxypyridine systems have been used to model the geometry and energy of these fleeting states. koreascience.krcore.ac.uk

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring

The reactivity of the pyridine ring in this compound is a balance between the electron-donating nature of the isobutoxy group and the inherent electron-deficient character of the pyridine ring.

Nucleophilic Reactivity: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack, especially at the 2, 4, and 6 positions. The 2-isobutoxy group itself can be displaced by strong nucleophiles in an SNAr reaction. nih.gov This reactivity is enhanced by the presence of other electron-withdrawing groups on the ring. For example, Lewis acids can be used to promote the transformation of 2-alkoxypyridines into 2-aminopyridines via nucleophilic displacement. nih.gov

Electrophilic Reactivity: Pyridine is generally resistant to electrophilic aromatic substitution compared to benzene (B151609) because the ring nitrogen acts as a sink for electrons and is protonated under the acidic conditions often used for these reactions. quimicaorganica.org While the isobutoxy group is an electron-donating group that would typically activate a ring towards electrophilic attack, its effect is largely overcome by the deactivating nature of the pyridine nitrogen. quimicaorganica.org Electrophilic substitution, when it does occur under harsh conditions, is directed primarily to the 3- and 5-positions. quimicaorganica.org

Oxidative and Reductive Transformations

This compound can undergo both oxidation and reduction, targeting either the pyridine ring or the substituent.

Oxidative Transformations: Oxidation of the pyridine nitrogen atom is a common reaction, typically using peroxy acids like m-chloroperbenzoic acid (m-CPBA), to form the corresponding this compound N-oxide. osti.gov The isobutyl group itself could potentially be oxidized under stronger conditions, though this is less commonly the primary focus.

Reductive Transformations: The most significant reductive transformation for this compound is the catalytic hydrogenation of the pyridine ring to yield 2-isobutoxypiperidine. asianpubs.orgresearchgate.net This reaction typically employs catalysts such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), or rhodium oxide (Rh₂O₃) under a hydrogen atmosphere. asianpubs.orgresearchgate.netliverpool.ac.uk The reaction conditions, such as pressure and temperature, can be controlled to achieve complete saturation of the ring. asianpubs.orgliverpool.ac.uk In some cases, the reduction of the pyridine ring can be interrupted to allow for further functionalization of the partially saturated intermediates. nih.gov

Table 2: Common Reductive and Oxidative Reactions

| Transformation | Reagents | Product Type |

|---|---|---|

| Reduction | H₂, PtO₂ or Rh₂O₃ | 2-Isobutoxypiperidine |

| Oxidation | m-CPBA or Peracetic acid | This compound N-oxide |

Radical Pathways in Isobutoxypyridine Chemistry

While ionic pathways (nucleophilic and electrophilic reactions) are more common, radical mechanisms can also play a role in the chemistry of this compound derivatives. Radical reactions can be initiated by light, heat, or radical initiators. For instance, certain rearrangements of related 2-alkoxypyridine N-oxides have been shown to proceed via diradical intermediates under specific conditions. asau.ru The involvement of radical pathways can offer alternative synthetic routes and may lead to products that are not accessible through conventional ionic mechanisms.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Computational and Experimental Approaches to SAR/QSAR

The investigation of SAR and QSAR for pyridine (B92270) derivatives, including 2-isobutoxypyridine, employs a combination of computational and experimental techniques to build predictive models.

Computational Approaches: Computational methods are central to modern QSAR studies, offering a way to correlate molecular structures with biological or chemical activities through mathematical models. nih.gov These models are built upon the calculation of molecular descriptors , which are numerical values that characterize the steric, electronic, and topological properties of a molecule. ucsb.edu

Commonly used computational techniques include:

Multiple Linear Regression (MLR): This statistical method is used to establish a linear relationship between a dependent variable (e.g., biological activity) and one or more independent variables (molecular descriptors). researchpublish.com

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Methods: Techniques such as k-Nearest Neighbors (kNN), Decision Trees (DT), and Gradient Boosting (GB) are increasingly used to develop more complex and predictive non-linear QSAR models. nih.gov

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) analyze the steric and electrostatic fields of a molecule in three-dimensional space to relate them to activity. nih.govnih.gov These approaches are valuable for understanding the spatial requirements for a molecule to interact with a biological target. nih.govnih.gov

Experimental Approaches: Experimental techniques provide the foundational data for SAR and QSAR models and are crucial for validating computational predictions. For compounds like this compound, these methods can include:

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformation of molecules in solution. nih.gov

X-ray Crystallography: This technique provides precise information about the molecular geometry and intermolecular interactions of a compound in the solid state.

Biological Assays: In vitro and in vivo assays are essential for measuring the biological activity of a series of compounds, providing the dependent variable data needed for QSAR model development.

The synergy between these computational and experimental approaches allows for a comprehensive understanding of the SAR of this compound and its derivatives, facilitating the design of new compounds with improved activity.

Substituent Effects and Their Influence on Chemical Activity

The chemical activity of the this compound scaffold can be significantly modulated by introducing different substituents onto the pyridine ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing—and their position on the ring can profoundly impact the molecule's electronic properties, and consequently, its reactivity and biological interactions. rsc.org

The isobutoxy group at the 2-position of the pyridine ring is itself an important substituent. As an alkoxy group, it is generally considered to be electron-donating through resonance, which can increase the electron density of the pyridine ring. This increased electron density can, in turn, influence the molecule's ability to participate in various chemical reactions and interactions.

Studies on substituted pyridine derivatives have revealed several general trends:

Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR), amino (-NH2), and alkyl (-R) groups tend to increase the electron density on the pyridine ring. This can enhance the reactivity of the ring towards electrophiles and can also influence the basicity of the pyridine nitrogen. In the context of biological activity, EDGs can affect the binding affinity of the molecule to its target by altering its electronic and hydrophobic character.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density of the pyridine ring. This generally reduces the ring's reactivity towards electrophiles but can be crucial for interactions where a lower electron density is favorable, such as interactions with electron-rich biological targets.

The position of the substituent is also critical. For instance, a substituent at the 4-position of the pyridine ring can have a more pronounced electronic effect on the nitrogen atom than a substituent at the 3- or 5-position due to the direct resonance effect.

| Substituent at 4-Position | Electronic Effect | Predicted Impact on Pyridine Ring Electron Density | Potential Influence on Reactivity |

|---|---|---|---|

| -OCH3 | Strongly Electron-Donating | Increase | Enhanced nucleophilicity |

| -CH3 | Weakly Electron-Donating | Slight Increase | Slightly enhanced nucleophilicity |

| -H | Neutral (Reference) | Baseline | Baseline reactivity |

| -Cl | Weakly Electron-Withdrawing (Inductive) | Decrease | Reduced nucleophilicity |

| -NO2 | Strongly Electron-Withdrawing | Significant Decrease | Significantly reduced nucleophilicity |

This table illustrates the general electronic effects of different substituents on a pyridine ring, which can be applied to understand the potential modifications of this compound.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape (conformation) of this compound is not static and is influenced by the rotation around single bonds, particularly the C2-O bond and the O-isobutyl bond. The preferred conformation can have a significant impact on the molecule's chemical reactivity and its ability to bind to a biological target.

Conformational Analysis: Computational methods, such as potential energy surface (PES) scans, are often employed to identify the stable conformers of a molecule and the energy barriers between them. nih.gov For this compound, the key dihedral angles to consider are:

The angle of the isobutoxy group relative to the plane of the pyridine ring.

The rotational conformations of the isobutyl group itself.

The energetically most favorable conformation will be a balance between steric hindrance (avoiding clashes between atoms) and favorable stereoelectronic effects.

Stereoelectronic Effects: Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. These effects can stabilize or destabilize certain conformations. In the case of this compound, a key stereoelectronic interaction to consider is the anomeric effect. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to prefer the axial position. While this compound is not a saturated ring, analogous interactions between the lone pairs of the oxygen atom and the antibonding orbitals of the pyridine ring can influence the preferred orientation of the isobutoxy group.

Specifically, there can be a stabilizing interaction (hyperconjugation) between a lone pair on the oxygen atom and the π* antibonding orbitals of the pyridine ring. The strength of this interaction is highly dependent on the dihedral angle between the lone pair orbital and the ring's π-system.

Correlation of Molecular Descriptors with Reactivity Profiles

QSAR models are built on the principle that the chemical and biological activity of a compound is a function of its molecular structure. This relationship is quantified by correlating molecular descriptors with the observed activity.

For a series of 2-alkoxypyridine derivatives, a hypothetical QSAR study might identify several key descriptors that correlate with a particular reactivity profile, such as antibacterial activity. fip.org

Key Molecular Descriptors and Their Potential Correlation with Activity:

Electronic Descriptors:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to a molecule's ability to donate and accept electrons, respectively. ucsb.edu A higher HOMO energy often correlates with increased nucleophilicity, while a lower LUMO energy correlates with increased electrophilicity and can be important for certain types of reactions or interactions. fip.org

Dipole Moment: This descriptor quantifies the polarity of a molecule, which can be crucial for its solubility and its ability to engage in electrostatic interactions with a biological target.

Steric Descriptors:

Molar Refractivity (MR): MR is related to the volume of a molecule and its polarizability. fip.org It can be a measure of the bulk of a substituent and can influence how well a molecule fits into a binding site.

Molecular Volume (MV): This descriptor directly measures the space occupied by a molecule.

Topological Descriptors:

These descriptors are numerical representations of the atomic connectivity within a molecule and can capture information about its size, shape, and degree of branching.

A hypothetical QSAR equation for the antibacterial activity of a series of 2-alkoxypyridines might look like:

pIC50 = c0 + c1(LogP) + c2(LUMO) + c3(MR)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the partition coefficient (a measure of hydrophobicity), and c0-c3 are coefficients determined by the regression analysis.

| Compound | LogP | LUMO Energy (eV) | Molar Refractivity (cm³/mol) | Observed pIC50 |

|---|---|---|---|---|

| 2-methoxypyridine | 1.10 | -0.55 | 29.5 | 4.2 |

| 2-ethoxypyridine | 1.55 | -0.58 | 34.1 | 4.5 |

| 2-propoxypyridine | 2.00 | -0.60 | 38.7 | 4.8 |

| This compound | 2.35 | -0.62 | 43.3 | 5.1 |

| 2-benzyloxypyridine | 3.10 | -0.75 | 52.8 | 5.5 |

This table presents hypothetical data for a series of 2-alkoxypyridines to illustrate how molecular descriptors might correlate with biological activity. The values are representative and intended for illustrative purposes only.

Such analyses are invaluable in medicinal chemistry for optimizing lead compounds. By understanding which molecular properties are most influential, chemists can rationally design new derivatives with enhanced activity. For example, if the QSAR model indicates that lower LUMO energy is beneficial, new derivatives with electron-withdrawing substituents could be synthesized and tested. fip.org

Computational Chemistry and Theoretical Studies of 2 Isobutoxypyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, including ab initio methods and Density Functional Theory (DFT), are fundamental to understanding molecular electronic structures from first principles researchgate.netwikipedia.orgaspbs.comnih.govarxiv.org. These methods solve approximations of the Schrödinger equation to predict a wide range of molecular properties.

Quantum chemical calculations are crucial for determining the electronic structure of molecules, including the distribution of electron density and the nature of chemical bonds. Molecular Orbital (MO) theory, often implemented using methods like Hartree-Fock (HF) or DFT, describes electrons as occupying molecular orbitals that extend over the entire molecule aps.orgwikipedia.org. Analysis of these orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity, electronic transitions, and spectroscopic properties ajchem-a.com. For 2-Isobutoxypyridine, such analyses would reveal the distribution of electron density across the pyridine (B92270) ring and the isobutoxy substituent, identifying regions of high or low electron density that influence its chemical behavior.

Predicting reaction pathways and quantifying energy barriers is a key application of quantum chemical methods. By calculating the potential energy surface of a reaction, computational chemists can identify transition states and determine the activation energy required for a reaction to proceed chemrxiv.orgfiveable.meyorku.ca. This is vital for understanding reaction kinetics and mechanisms. For this compound, these calculations could predict the likelihood and activation energies for various reactions, such as electrophilic or nucleophilic substitutions on the pyridine ring, or reactions involving the ether linkage. For instance, ab initio methods and time-dependent DFT have been used to map reaction pathways and energy barriers in related chemical systems researchgate.net.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a complementary approach, treating atoms as classical particles with defined masses and bonds as springs libretexts.org. These methods are particularly useful for studying the dynamic behavior of larger molecules and their interactions over time.

Molecular Dynamics simulations involve solving Newton's equations of motion for each atom in the system, allowing researchers to observe how molecular conformations change and how kinetic and thermodynamic properties evolve libretexts.orgwustl.eduopenreview.net. For this compound, MD simulations could explore its conformational landscape, how it interacts with solvent molecules, or how it might bind to a receptor if relevant. Molecular mechanics force fields, derived from experimental and quantum mechanical data, parameterize these interactions, enabling the calculation of energies associated with bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic) libretexts.org.

A related compound, 3-Chloro-2-isobutoxypyridine-4-boronic acid, has associated computational chemistry data, including LogP and TPSA values, which are typical outputs from computational analyses chemscene.com.

Table 1: Illustrative Computational Chemistry Data for Related Compounds

| Property | 3-Chloro-2-isobutoxypyridine-4-boronic acid chemscene.com | 6-Isobutoxypyridine-2,3-diamine chemscene.com |

| TPSA (Ų) | 62.58 | 74.16 |

| LogP | 0.4496 | 1.2808 |

| H-Acceptors | 4 | 4 |

| H-Donors | 2 | 2 |

| Rotatable Bonds | 4 | 3 |

Note: TPSA (Topological Polar Surface Area), LogP (Octanol-Water Partition Coefficient).

In Silico Design and Virtual Screening Methodologies

In silico techniques, including virtual screening and molecular design, leverage computational tools to identify potential drug candidates or materials with desired properties mdpi.comeasychair.orgtaylorfrancis.comresearchgate.net. Virtual screening involves computationally evaluating large libraries of chemical compounds against a specific target or property profile. This can significantly accelerate the discovery process by prioritizing molecules for experimental testing.

For a compound like this compound, in silico methods could be employed in several ways:

Library Design: If this compound were part of a larger chemical library, in silico tools could be used to design variations of its structure to optimize specific properties.

Virtual Screening: It could be screened against known biological targets or evaluated for its potential as a material component based on predicted properties.

Predictive Models: Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity or physical properties, could be developed or applied to this compound to predict its behavior.

These methodologies are integral to modern drug discovery and materials science, enabling the exploration of vast chemical spaces and the rational design of molecules with tailored functionalities mdpi.comtaylorfrancis.com.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For 2-isobutoxypyridine, ¹H NMR would reveal distinct signals corresponding to the protons in the pyridine (B92270) ring and the isobutoxy group. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of these signals provide information about the number and environment of protons. Similarly, ¹³C NMR spectroscopy would provide signals for each unique carbon atom in the molecule, offering further structural confirmation. While specific spectral data for this compound were not directly found in the provided search results, general NMR principles indicate that characteristic shifts for the pyridine ring protons (typically in the δ 7-9 ppm range) and the aliphatic protons of the isobutoxy group (δ 0.9-4.0 ppm) would be observed. ¹³C NMR would show signals for the pyridine carbons (δ 110-160 ppm) and the isobutoxy carbons. The presence of the oxygen atom attached to the pyridine ring influences the chemical shifts of adjacent carbons and protons. msu.edulibretexts.orguni-koeln.de

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations and Bonding

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are directly related to its functional groups and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. For this compound, characteristic absorption bands would be expected for:

C-H stretching in the aromatic pyridine ring (around 3000-3100 cm⁻¹) and in the aliphatic isobutoxy group (around 2850-2970 cm⁻¹). nobraintoosmall.co.nz

C=N and C=C stretching vibrations within the pyridine ring (typically in the 1500-1650 cm⁻¹ range).

C-O stretching vibration from the ether linkage, which is expected to appear in the fingerprint region, commonly between 1000-1300 cm⁻¹. nobraintoosmall.co.nzspectroscopyonline.com

Various C-H bending vibrations for both the ring and the alkyl group.

Raman Spectroscopy: Raman spectroscopy, conversely, measures the inelastic scattering of light, which is also related to molecular vibrations. It often complements IR spectroscopy, as some vibrations that are weak in IR may be strong in Raman, and vice versa, depending on their polarizability changes. Raman spectroscopy can provide detailed information on molecular structure and bonding, including the vibrational modes of the pyridine ring and the C-O bond. mst.or.jps-a-s.orgunict.it

While specific IR and Raman data for this compound were not detailed in the search results, these techniques are standard for identifying functional groups and confirming molecular structure. wikipedia.org

Mass Spectrometry (High-Resolution and Tandem MS) for Fragmentation and Isotope Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Molecular Ion (M⁺): High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the determination of its molecular formula. The molecular weight can be calculated from its formula (C₁₀H₁₅NO). amazonaws.com

Fragmentation: Upon ionization, molecules fragment into smaller ions. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For this compound, common fragmentation pathways might include:

Cleavage of the ether linkage (C-O bond), potentially leading to fragments related to the pyridine moiety and the isobutoxy group.

Loss of alkyl fragments from the isobutoxy group.

Fragmentation of the pyridine ring itself. cognitoedu.orgpressbooks.publibretexts.orgsavemyexams.comchadsprep.com

Tandem MS (MS/MS): Tandem mass spectrometry involves fragmenting a selected ion from the first stage of mass analysis and then analyzing these fragments. This provides more detailed structural information and can help differentiate between isomers or identify specific substructures.

While specific fragmentation patterns for this compound were not explicitly detailed, HRMS analysis of related compounds, such as dimethyl 4-isobutoxypyridine-2-carboxylate, has been reported. amazonaws.com

Electronic Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism) for Electronic Transitions and Chirality

Electronic spectroscopy probes the electronic transitions within a molecule, typically in the ultraviolet and visible regions of the electromagnetic spectrum.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light, which is related to the electronic structure of molecules, particularly conjugated systems and heteroatoms. Pyridine derivatives often exhibit characteristic absorption bands in the UV region due to π → π* and n → π* electronic transitions within the aromatic ring and the nitrogen lone pair. For this compound, absorption maxima (λmax) would be expected in the UV range, influenced by the isobutoxy substituent. faccts.demsu.edunih.govresearchgate.netresearchgate.net

Fluorescence Spectroscopy: Some molecules can absorb light at one wavelength and re-emit it at a longer wavelength (fluorescence). If this compound exhibits fluorescence, its excitation and emission spectra, along with quantum yield, could be determined. dtu.dkstarna.comiss.comnih.govresearchgate.net

Circular Dichroism (CD): CD spectroscopy is used to study chiral molecules. Since this compound itself is achiral, CD spectroscopy would not typically be applied unless it were part of a chiral complex or a chiral derivative was being analyzed. nih.gov

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure

X-ray diffraction (XRD) techniques are used to determine the arrangement of atoms in crystalline solids.

Single Crystal X-ray Diffraction: If suitable single crystals of this compound can be obtained, single-crystal XRD can provide definitive information about its three-dimensional molecular structure, including precise bond lengths, bond angles, and molecular conformation. It also reveals how molecules pack in the crystal lattice. rsc.orgcarleton.edufzu.czpulstec.net

Specific crystal structure data for this compound were not found in the search results.

Hyphenated and Advanced Chromatographic Techniques for Purity and Compound Analysis

Chromatographic techniques are essential for assessing the purity of a compound and separating it from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a photodiode array (PDA) detector, is widely used for purity analysis. PDA detectors allow for the assessment of peak purity by comparing UV spectra across a chromatographic peak, identifying spectral variations indicative of coelution. chromatographyonline.comsepscience.comamericanpharmaceuticalreview.comchromforum.org

Gas Chromatography (GC): GC is another common technique for analyzing volatile and semi-volatile compounds, often coupled with mass spectrometry (GC-MS) for identification and quantification.

Hyphenated Techniques: Combining chromatography with mass spectrometry (LC-MS, GC-MS) provides powerful analytical capabilities, allowing for separation, identification, and quantification of components in a sample. google.commdpi.com For example, LC-MS methods are routinely used to confirm the purity and identity of synthesized compounds. google.com

While specific purity data for this compound were not found, these techniques are standard for ensuring and verifying the purity of chemical compounds. chromatographyonline.comsepscience.com

Catalysis: 2 Isobutoxypyridine As a Ligand and Catalyst Component

Homogeneous Catalysis Applications

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in solution. This allows for intimate contact between the catalyst and substrates, often leading to high activity and selectivity. Transition metals like palladium, silver, and zinc are cornerstones of homogeneous catalysis, facilitating a vast array of organic transformations.

The 2-isobutoxypyridine scaffold can be incorporated into larger, more complex molecular architectures designed for specific catalytic functions. For instance, compounds such as N², N⁶-bis(6-aminopyridin-2-yl)-4-isobutoxypyridine-2,6-dicarboxamide have been synthesized, indicating that the this compound moiety can serve as a structural element within elaborate ligand frameworks liverpool.ac.uk. The design of such ligands aims to provide specific coordination environments for metal centers, influencing their catalytic activity, selectivity, and stability. The synthesis of these complex molecules often involves multi-step organic chemistry procedures, where the isobutoxy group and the pyridine (B92270) ring provide specific steric and electronic properties to the final ligand.

Transition metals are indispensable in homogeneous catalysis. Palladium, for example, is renowned for its role in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, which are vital for carbon-carbon bond formation mdpi.comlumenlearning.comnih.govmdpi.com. Silver catalysts, particularly in nanoparticle form, have shown promise in various photocatalytic and electrocatalytic applications, including the degradation of organic pollutants and hydrogen evolution nih.govrsc.org. Zinc complexes have also emerged as catalysts for hydrogenation and other transformations, with research exploring their potential in asymmetric synthesis and C-heteroatom bond formation chemrxiv.orgresearchgate.net.

While the provided literature extensively covers the catalytic roles of palladium, silver, and zinc, specific examples detailing the use of this compound as a direct ligand in these metal-catalyzed cycles are not prominent. However, the general principles of ligand design, where substituents like the isobutoxy group on a pyridine ring can modulate a metal center's electronic and steric environment, are well-established and applicable to the potential design of novel ligands incorporating the this compound structure.

Understanding the mechanism by which catalysts operate and the factors influencing their selectivity is crucial for optimizing chemical processes. Catalytic cycles typically involve steps such as substrate coordination, activation, transformation, and product release, often mediated by changes in the metal's oxidation state caltech.eduhrmrajgurunagar.ac.in. Selectivity, whether chemo-, regio-, or stereoselective, is governed by the precise interaction between the substrate, the catalyst (including its ligands), and the reaction conditions.

Table 1: Illustrative Homogeneous Catalysis Data (General)

This table provides examples of the types of data typically reported in studies of homogeneous catalysis, demonstrating the parameters evaluated to assess catalyst performance.

| Reaction Type | Catalyst System (Metal + Ligand) | Substrate Example | Conditions (Temp, Pressure) | Yield (%) | Selectivity (e.g., ee, dr) | Turnover Number (TON) | Turnover Frequency (TOF) |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / PPh₃ | Aryl Halide | 80 °C, 1 atm | >95 | N/A | High | High |

| Asymmetric Hydrogenation | [Rh(COD)(R,R-DuPhos)]BF₄ | Imine | 25 °C, 10 atm H₂ | 98 | >99% ee | High | High |

| Hydrozincation of Alkynes | Zn(Anilide)₂ / H₂ | Internal Alkyne | 50 °C, 1 atm | 90 | >96% Z-isomer | Moderate | Moderate |

Heterogeneous Catalysis Involving Isobutoxypyridine Moieties

Heterogeneous catalysis involves catalysts in a different phase from the reactants, most commonly solid catalysts with gaseous or liquid reactants chemistrystudent.comunizin.orgcademix.org. The catalytic process typically occurs on the surface of the solid catalyst, involving steps such as adsorption, surface reaction, and desorption chemistrystudent.comunizin.orglibretexts.org. While various heterogeneous catalysts, including metal oxides and supported metals (e.g., Pd/C), are widely used in industry mdpi.comcademix.org, specific examples of heterogeneous catalytic systems directly incorporating this compound moieties were not found in the provided search results. However, the general principles of designing functionalized solid supports or incorporating organic moieties onto solid surfaces for catalytic applications are areas of active research.

Table 2: Illustrative Heterogeneous Catalysis Data (General)

This table presents typical data points collected when evaluating heterogeneous catalysts.

| Catalyst Type | Active Phase Example | Support Example | Reaction Type | Conditions (Temp, Pressure) | Conversion (%) | Selectivity (%) | Reusability (Cycles) |

| Metal Oxide | Co₃O₄ | Al₂O₃ | Alcohol Oxidation | 160 °C, 1 atm | 100 | 95 (Acetone) | >10 |

| Supported Metal | Pd/C | Carbon | Heck Coupling | 100 °C, 1 atm | 95 | 90 | >5 |

| Zeolite-based Catalyst | Fe₂O₃@KO₂ / ZSM-5 | Zeolite | CO₂ Hydrogenation | 375 °C, 30 bar | 80 | 70 (Olefins) | >20 |

Organocatalysis and Biocatalysis using Isobutoxypyridine Derivatives

Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis alongside metal catalysis and biocatalysis beilstein-journals.org. These catalysts often feature elements like carbon, hydrogen, nitrogen, oxygen, phosphorus, and sulfur, and can achieve high levels of selectivity, including enantioselectivity beilstein-journals.orgyoutube.com. Biocatalysis utilizes enzymes to catalyze chemical reactions, offering exceptional selectivity and mild reaction conditions, and is increasingly applied in industrial synthesis nih.gov.

While this compound itself is not prominently cited as an organocatalyst, research into compounds containing the isobutoxypyridine structure has been conducted in areas that could interface with supramolecular chemistry and potentially biocatalysis theses.fr. The broader field of organocatalysis has seen significant advancements, with catalysts derived from amino acids and other chiral organic molecules enabling complex transformations beilstein-journals.orgyoutube.com. Similarly, biocatalysis encompasses a wide range of enzymes used for synthesizing pharmaceuticals, flavors, and fine chemicals nih.gov.

Table 3: Illustrative Organocatalysis Data (General)

This table outlines typical data reported for organocatalytic reactions, highlighting key performance indicators.

| Organocatalyst Type | Catalyst Structure Example | Reaction Type | Substrate Example | Conditions (Temp) | Yield (%) | Selectivity (e.g., ee) | Catalyst Loading (%) |

| Proline Derivative | Proline | Aldol Reaction | Aldehyde/Ketone | 25 °C | 90 | >95% ee | 10 |

| Imidazolidinone | MacMillan Catalyst | Diels-Alder Reaction | Dienophile | 25 °C | 95 | >98% ee | 5 |

| Chiral Phosphoric Acid | BINOL-derived acid | Mannich Reaction | Imine | 25 °C | 88 | >90% ee | 2 |

Compound List

this compound

N², N⁶-bis(6-aminopyridin-2-yl)-4-isobutoxypyridine-2,6-dicarboxamide

Palladium (Pd)

Silver (Ag)

Zinc (Zn)

Ethylene oxide

Formaldehyde

Carbon monoxide (CO)

Carbon dioxide (CO₂)

Hydrogen (H₂)

Synthesis gas

Water vapor

Hydrocarbons

Acetone

Propene

Sulfur trioxide

Sulfur dioxide

Ammonia

Nitric acid

Ammonium salts

Polyethylene

Polypropylene

Polyurethane

Bismuth

Ethylene

Ethene

Ethane

Hydrogen peroxide (H₂O₂)

Styrene

Propylene oxide

Cyclic carbonates

Cyclohexene

Indoles

Polyhydroquinolines

Imines

Alkynes

Alkenes

1,3-Butadiyne

Aryl Halides

Boronic acid

Organoborane

Triflate

Halide

Alkenyl halide

Aryl halide

Alkynyl halide

Organohalides

Organotin compounds

Organozinc compounds

Boronate ester

Stannane derivative

Acetaldehyde

Acetonitrile

Acetic acid

Acetic anhydride (B1165640)

Acetone cyanohydrin

Acrylonitrile

Acrylamide

N-Bromosuccinimide (NBS)

N-heterocyclic carbene (NHC)

Triarylphosphine

Triphenylphosphine (PPh₃)

Trialkylphosphine

Triethylphosphine (Et₃P)

Tributylphosphine (Bu₃P)

Dicyclohexylcarbodiimide (DCC)

Ethyl acetate (B1210297)

Dimethylformamide (DMF)

Dimethylacetamide (DMA)

Pyridine

Triethylamine (TEA)

Diisopropylethylamine (DIPEA)

Cesium chloride (CsCl)

Grubbs catalyst

Rhodium (Rh)

Wilkinson's catalyst

Ziegler-Natta catalyst

Titanium tetrachloride

Diethylaluminum chloride

Aluminum alkyls

Proline

Chiral ligands

Chiral Lewis acids

Imidazolidinones

Thiourea

Peptides

Carbohydrates

Enzymes

L-Dopa

Thioacetamidate

Acetamidate

Heteroscorpionate ligands

Semi-azacrown ether ligand

1-tosylindoline-2,3-diols

Nitro compounds

Indolin-3-one

Benzoxazine spiro-pyran derivatives

Epoxides

Styrene derivatives

Alkanes

Fatty acids

Diacids

(R)-2-phenoxypropionic acid (POPS)

(R)-2-phenoxypropionic acid (HPOPS)

Copper oxide

Vanadium oxide

Iron oxide

Cobalt oxide

Nickel

Platinum

Iridium

Ruthenium

Boron

Silicon

Aluminum oxide (Al₂O₃)

Barium sulfate (B86663)

Calcium carbonate

Mesoporous silica (B1680970) (mSiO₂)

Zeolites (ZSM-5, MOR, SAPO-34, ZSM-22, FER, BETA, ZSM-58, Y)

Metal-organic frameworks (MOFs)

Covalent organic frameworks (COFs)

Porous organic polymers

Nanocatalysts

Metal-free green catalysts

Ionic liquids

Polymeric ionic liquids (PIL)

4,6-diamino-2-pyrimidinethiol

Silver nitrate (B79036) (AgNO₃)

Silver bis(N-heterocyclic carbene) complex

Zinc triflate (Zn(OTf)₂)

Zinc neodecanoate

Zinc octoate

Zinc/Bismuth neodecanoate blend

Zinc/Bismuth octoate blend

Zinc anilide complex

Bis(2-chloroethyl)ether (CEE)

Diisopropyl ether (i-Pr₂O)

2-chloroethyl ethyl ether (CEEE)

Tert-butyloxonium ions

Ethylaluminum dichloride (EADC)

Tert-butyl chloride (t-BuCl)

Hexanes

N,N-dimethylformamide (DEF)

MCM-22-CPTES-HOOC-[PECH-Mim]Cl/[ZnBr₂]

Polyepichlorohydrin (PECH)

Hafnium

Zirconium

Tantalum

Niobium

Molybdenum

Tungsten

Rhenium

Vanadium

Chromium

Manganese

Titanium

Iron

Cobalt

Nickel

Copper

Silver

Gold

Platinum

Palladium

Rhodium

Iridium

Osmium

Ruthenium

Zinc

Cadmium

Mercury

Aluminum

Gallium

Indium

Thallium

Silicon

Germanium

Tin

Lead

Phosphorus

Arsenic

Antimony

Bismuth

Sulfur

Selenium

Tellurium

Iodine

Bromine

Chlorine

Fluorine

Oxygen

Nitrogen

Carbon

Hydrogen

Ligand Chemistry and Coordination Chemistry of 2 Isobutoxypyridine

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving 2-isobutoxypyridine typically follows established methods for forming coordination compounds with pyridine-based ligands. The general approach involves the reaction of a metal salt precursor with the this compound ligand in a suitable solvent. The choice of metal salt (e.g., halides, acetates, nitrates) and solvent is crucial and can influence the final structure and coordination number of the complex. sciensage.infomdpi.com

For instance, the synthesis could be achieved by refluxing a methanolic or ethanolic solution of a metal halide, such as copper(II) chloride or ruthenium(II) chloride, with a stoichiometric amount of this compound. mdpi.commdpi.com The resulting complexes can be isolated as precipitates upon cooling or by solvent evaporation and purified through recrystallization. mdpi.com

The structural characterization of these complexes is paramount to understanding their chemical nature. A combination of spectroscopic and analytical techniques is employed:

X-ray Crystallography: This is the definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. elsevierpure.comresearchgate.net

NMR Spectroscopy: 1H and 13C NMR are used to elucidate the structure in solution. Changes in the chemical shifts of the pyridine (B92270) ring protons upon coordination provide evidence of the metal-ligand interaction.

FTIR Spectroscopy: Infrared spectroscopy is used to identify the coordination of the pyridine ligand. A characteristic shift in the C=N stretching frequency of the pyridine ring to a higher wavenumber upon coordination to a metal center is typically observed. sciensage.info

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands, which are characteristic of many transition metal complexes with aromatic N-heterocyclic ligands. mdpi.com

While specific crystal structures for this compound complexes are not widely reported, analogous structures with similar 2-alkoxypyridine ligands show the expected coordination through the pyridine nitrogen. researchgate.net

Coordination Modes and Binding Preferences

This compound primarily functions as a monodentate ligand , coordinating to metal centers through the lone pair of electrons on the pyridine nitrogen atom. This is the most common binding mode for simple pyridine derivatives.

A potential, though less common, bidentate (N, O-chelation) coordination mode exists, where the oxygen atom of the isobutoxy group could also coordinate to the metal center. This would form a five-membered chelate ring. However, several factors make this mode less favorable:

The oxygen atom of an ether is a relatively weak donor compared to the pyridine nitrogen.

The formation of a five-membered ring involving a saturated alkyl chain can introduce ring strain.

The metal ion needs to be a sufficiently hard Lewis acid to favor coordination with the ether oxygen.

Therefore, in most cases, the isobutoxy group acts as a non-coordinating substituent that influences the ligand's properties through steric and electronic effects rather than direct binding. The preference for monodentate coordination is typical for 2-alkoxypyridines unless specific structural constraints in a larger ligand framework promote bidentate chelation. researchgate.net

Electronic and Steric Effects of the Isobutoxy Group on Ligand Properties

The isobutoxy group at the 2-position of the pyridine ring significantly modifies the ligand's electronic and steric profile compared to unsubstituted pyridine.

Electronic Effects: The isobutoxy group is an electron-donating group (EDG) . This influence is primarily due to the mesomeric (+M) effect, where the lone pairs on the oxygen atom can be delocalized into the pyridine ring's π-system. This increases the electron density on the pyridine nitrogen, making it a stronger Lewis base and thus a better σ-donor to a metal center. mdpi.com This enhanced basicity strengthens the metal-ligand bond compared to complexes of unsubstituted pyridine. The inductive (-I) effect of the electronegative oxygen atom is also present but is generally outweighed by the resonance effect. nih.gov

Steric Effects: The isobutoxy group exerts a notable steric hindrance around the coordination site (the nitrogen atom). Compared to smaller alkoxy groups like methoxy (B1213986) or ethoxy, the branched isobutyl chain presents a larger steric profile. This bulkiness can:

Influence the number of ligands that can coordinate to a metal center, potentially favoring complexes with lower coordination numbers. rsc.org

Dictate the preferred geometry of the resulting complex to minimize steric clashes between adjacent ligands. cam.ac.uknih.gov

Hinder the approach of substrates in catalytic applications, thereby affecting reactivity and selectivity. nih.gov

The interplay between the electron-donating nature and the steric bulk is a key feature of this compound as a ligand.

Table 1: Comparison of Electronic and Steric Properties of 2-Substituted Pyridine Ligands This is an interactive table. Select a ligand to see its properties.

| Ligand | Electronic Effect of Substituent | Relative Steric Bulk |

|---|---|---|

| Pyridine (unsubstituted) | Neutral (Reference) | Low |

| 2-Methoxypyridine | Electron-Donating | Moderate |

| 2-Ethoxypyridine | Electron-Donating | Moderate-High |

| This compound | Strong Electron-Donating | High |

Reactivity of Metal Complexes Containing Isobutoxypyridine Ligands

The reactivity of metal complexes featuring this compound is directly influenced by the electronic and steric properties imparted by the ligand.

Ligand Substitution Reactions: The stronger σ-donating ability of the this compound ligand leads to a more robust metal-nitrogen bond. This can make the ligand less labile, meaning it is less easily replaced by other ligands in substitution reactions. dalalinstitute.com Conversely, the steric bulk of the isobutoxy group could potentially accelerate dissociative substitution pathways by weakening the metal-ligand bond due to steric strain. uvic.ca

Redox Chemistry: By increasing the electron density on the metal center, the electron-donating isobutoxy group makes the metal more susceptible to oxidation. nih.gov This would result in a lower oxidation potential for the M(n)/M(n+1) redox couple compared to a corresponding complex with an electron-withdrawing ligand.

Catalytic Activity: In catalysis, the ligand's properties can tune the activity of the metal center. The enhanced electron density can promote reactions like oxidative addition. nih.gov However, the significant steric hindrance around the metal's active site may block or slow the approach of bulky substrates, which can be leveraged to achieve selectivity for smaller substrates. rsc.org

Applications in Supramolecular Chemistry

Pyridine-based ligands are fundamental building blocks in supramolecular chemistry, used to construct complex, multi-component architectures through coordination-driven self-assembly. nih.govnih.gov These architectures include metalla-cycles, cages, and helicates. rsc.org

Within this field, this compound is most likely to be used as a monodentate terminal or "capping" ligand . Its single coordination site and significant steric bulk would effectively block a coordination site on a metal ion, preventing further polymerization and helping to control the size and shape of a self-assembled structure. researchgate.net

The formation of more intricate structures like helicates typically requires bridging ligands with multiple coordination sites. While this compound itself is not a bridging ligand, the this compound moiety could be incorporated into a larger, custom-designed multidentate ligand. In such a system, the isobutoxy group would still exert its electronic and steric influence, helping to fine-tune the solubility, stability, and host-guest properties of the final supramolecular assembly. mdpi.commdpi.com

Advanced Materials and Polymer Chemistry Based on 2 Isobutoxypyridine

Polymerization of 2-Isobutoxypyridine-Containing Monomers

While direct polymerization of this compound as a primary monomer is not explicitly detailed in the search results, the broader field of polymer science involves the synthesis of monomers that incorporate pyridine (B92270) rings or ether linkages. Pyridine-containing monomers are often utilized in the synthesis of functional polymers due to the nitrogen atom's ability to participate in coordination chemistry, protonation, or hydrogen bonding, influencing polymer properties. The polymerization of such monomers can be achieved through various methods, including controlled radical polymerization techniques, which allow for precise control over molecular weight, dispersity, and polymer architecture jchemrev.comresearchgate.net. The synthesis of bio-based monomers from lignocellulose, for instance, involves converting platform chemicals into desired monomers, which are then polymerized using suitable methods mdpi.com. This general principle applies to the potential synthesis of monomers incorporating the this compound structure.

Incorporation of this compound into Functional Polymers

The incorporation of specific moieties, such as the this compound unit, into polymer chains is a key strategy for designing functional polymers with tailored properties. Pyridine derivatives are known to impart unique characteristics to polymers, including potential for metal coordination, pH responsiveness, and altered electronic properties jchemrev.comconicet.gov.ar. The isobutoxy group, an ether linkage, can influence solubility and flexibility. Research into functional polymers often involves post-polymerization modification or copolymerization to introduce desired functionalities researchgate.net. For example, polymers can be designed with specific groups that respond to external stimuli, or that can be further functionalized for specific applications jchemrev.com.

Design of Responsive Polymeric Materials

Responsive polymeric materials, also known as smart polymers, are designed to undergo changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or mechanical forces jchemrev.comresearchgate.net. While specific examples directly citing this compound in responsive materials are not found in the provided snippets, the pyridine moiety itself can contribute to pH responsiveness due to the basic nature of the nitrogen atom, which can be protonated or deprotonated. Polymers containing pyridine rings have been explored for their ability to change solubility or conformation with variations in pH jchemrev.comsigmaaldrich.com. The design of such materials often involves incorporating these responsive units into polymer backbones or side chains, allowing for controlled changes in material behavior jchemrev.comsigmaaldrich.com.

Polymer Mechanochemistry Applications

Polymer mechanochemistry involves the study of how mechanical forces influence chemical reactions within polymers liverpool.ac.ukrsc.org. This field focuses on converting mechanical energy into chemical output, leading to applications in self-healing materials, mechanochromic sensors, and materials with tunable properties liverpool.ac.ukrsc.orgnih.gov. Mechanophores, which are force-sensitive molecular units, are incorporated into polymer chains to transduce mechanical stress into chemical transformations liverpool.ac.ukrsc.org. While direct examples of this compound in mechanochemistry are not present, the general principles of polymer mechanochemistry involve the design of polymers with specific functional groups that can undergo bond scission, isomerization, or other reactions under mechanical load liverpool.ac.ukrsc.orgnih.gov.

Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry focuses on the design and synthesis of complex molecular architectures through non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination thno.orgencyclopedia.pubnih.govnih.gov. These interactions drive the self-assembly of molecules into ordered structures, including metallamacrocycles, cages, and other discrete ensembles thno.orgnih.gov. Pyridine rings are frequently used as ligands in metal-mediated supramolecular assembly due to the nitrogen atom's ability to coordinate with metal ions encyclopedia.pubnih.gov. The this compound moiety could potentially serve as a building block in such systems, contributing to the formation of ordered supramolecular structures through coordination with metal centers or through other non-covalent interactions thno.orgencyclopedia.pubnih.govnih.gov. Research in this area explores the precise control over morphology and properties achievable through rational design of molecular components thno.orgnih.gov.

Applications in Advanced Functional Materials

Advanced functional materials encompass a wide range of applications, including coatings, adhesives, energy storage, and sensors redwdinnov.commdpi.com. Polymers incorporating specific chemical functionalities are crucial for developing these materials. Pyridine-containing polymers have found applications in areas such as electrochromic devices, sensors, and energy storage due to their electrochemical and optical properties jchemrev.comconicet.gov.armdpi.com. For instance, polypyrroles derived from aniline (B41778) and its derivatives are investigated for use in actuators, electrochromic devices, photovoltaic devices, secondary batteries, fuel cells, and sensors conicet.gov.ar. While this compound is not explicitly mentioned in these specific applications, its pyridine core suggests potential for similar uses, particularly if incorporated into polymer architectures designed for specific material functions. The development of smart coatings and adhesives, materials for energy storage (e.g., batteries, supercapacitors), and various types of sensors often relies on the precise design of polymeric materials with tunable properties redwdinnov.commdpi.com.

Compound List:

this compound

Poly(2-isopropyl-2-oxazoline) (PiPrOx)

Poly(benzyl ether)

Poly(aniline) (PANI)

Poly(m-chloroaniline) (PmClA)

Polystyrene (PS)

Poly(2-vinylnaphthalene) (PVN)

Polypyrroles (PPy)

Polyazomethines (PAMs)

Poly(styrene-b-2-vinyl pyridine)

2-Ethoxy-3-isobutoxypyridine

TEMPO

Role As Intermediates in Specialized Chemical Synthesis

Synthesis of Pharmaceutical Intermediates

The pyridine (B92270) moiety is a prevalent pharmacophore in medicinal chemistry, present in a significant percentage of FDA-approved drugs rsc.orgresearchgate.netrsc.org. This prevalence underscores the importance of pyridine derivatives as building blocks for novel therapeutic agents.

Precursors for Small Molecule Synthesis

2-Isobutoxypyridine functions as a key precursor in the synthesis of various small molecules intended for pharmaceutical applications. Its structure allows for further chemical modifications, enabling the construction of diverse molecular frameworks. The pyridine ring offers sites for functionalization, while the isobutoxy group can influence the lipophilicity and pharmacokinetic properties of the resulting compounds synhet.com. The development of efficient synthetic routes for accessing such building blocks is crucial for drug discovery programs, where intermediates are assembled into target molecules through iterative processes mappingignorance.orgnih.gov. While specific large-scale syntheses directly naming this compound as a precursor for marketed drugs are not detailed in the provided search results, its classification as a "pharmaceutical intermediate" and "building block in small molecule synthesis" by chemical suppliers indicates its role in research and development for new drug candidates synhet.com.

Design Principles for Bioactive Compounds

The design of bioactive compounds often leverages the inherent properties of heterocyclic scaffolds like pyridine. The pyridine ring's ability to participate in hydrogen bonding and its relatively small size contribute to its frequent incorporation into drug molecules nih.gov. The electronic and steric properties of substituents on the pyridine ring, such as the isobutoxy group in this compound, can be strategically employed to modulate a compound's interaction with biological targets, affecting affinity, selectivity, and pharmacokinetic profiles nih.govbbau.ac.inneupsykey.comnih.gov. Medicinal chemists utilize such intermediates to explore structure-activity relationships (SAR), aiming to optimize compounds for desired therapeutic effects while minimizing adverse outcomes. The pyridine scaffold's versatility allows for decoration with various functional groups, leading to a broad spectrum of biological activities researchgate.netresearchgate.net.

Synthesis of Agrochemical Intermediates

Pyridine derivatives are also integral to the agrochemical industry, serving as active ingredients or key intermediates in the synthesis of crop protection agents researchgate.netresearchgate.netnih.govfortunebusinessinsights.com.

Precursors for Crop Protection Agents